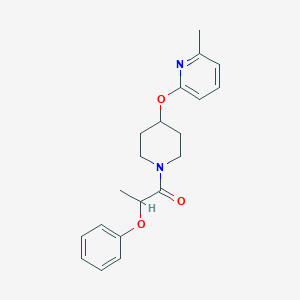

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that features a combination of pyridine, piperidine, and phenoxy groups

Preparation Methods

The synthesis of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridine derivative: The starting material, 6-methylpyridine, undergoes a reaction with an appropriate halogenating agent to introduce a halogen atom at the desired position.

Nucleophilic substitution: The halogenated pyridine derivative reacts with piperidine to form the piperidinyl-pyridine intermediate.

Ether formation: The intermediate is then reacted with phenol or a phenol derivative under basic conditions to form the phenoxy group.

Final coupling: The phenoxy-piperidinyl-pyridine intermediate is coupled with a suitable reagent to introduce the propanone moiety, completing the synthesis of the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Industrial Applications: It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one can be compared with similar compounds, such as:

- 1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, making it a versatile compound for various applications.

Biological Activity

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound known for its diverse biological activities. This compound features a complex structure that includes pyridine, piperidine, and phenoxy groups, which contribute to its pharmacological potential. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O3, with a molecular weight of approximately 340.4 g/mol. The compound's structure can be depicted as follows:

This structure allows for various interactions with biological macromolecules, influencing its biological activity.

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, altering their function. This interaction can lead to various physiological effects, including modulation of neurotransmitter systems, enzyme activity, and cellular signaling pathways. The precise targets and pathways remain an active area of research.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that it may influence serotonin and norepinephrine levels in the brain, contributing to antidepressant-like effects.

- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : The compound may offer neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Neuroprotective Effects : In a rodent model of Alzheimer's disease, administration of the compound resulted in significant improvements in cognitive function and reductions in amyloid-beta plaque formation.

- Anti-inflammatory Study : A study involving lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that treatment with the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6.

- Antidepressant Model : In a forced swim test, animals treated with the compound displayed reduced immobility time compared to controls, indicating potential antidepressant-like effects.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Molecular Weight | Notable Activity |

|---|---|---|---|

| Compound A | Similar structure with different functional groups | 350 g/mol | Antidepressant |

| Compound B | Similar piperidine core | 360 g/mol | Anti-inflammatory |

| Compound C | Pyridine derivative | 340 g/mol | Neuroprotective |

This comparison illustrates how variations in molecular structure can influence biological activity.

Properties

IUPAC Name |

1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-15-7-6-10-19(21-15)25-18-11-13-22(14-12-18)20(23)16(2)24-17-8-4-3-5-9-17/h3-10,16,18H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCDCTURLJQHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.